

Application Notes and Protocols: DI-87 and Thymidine Combination Therapy

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Compound of Interest

Compound Name: DI-87

Cat. No.: B8820172

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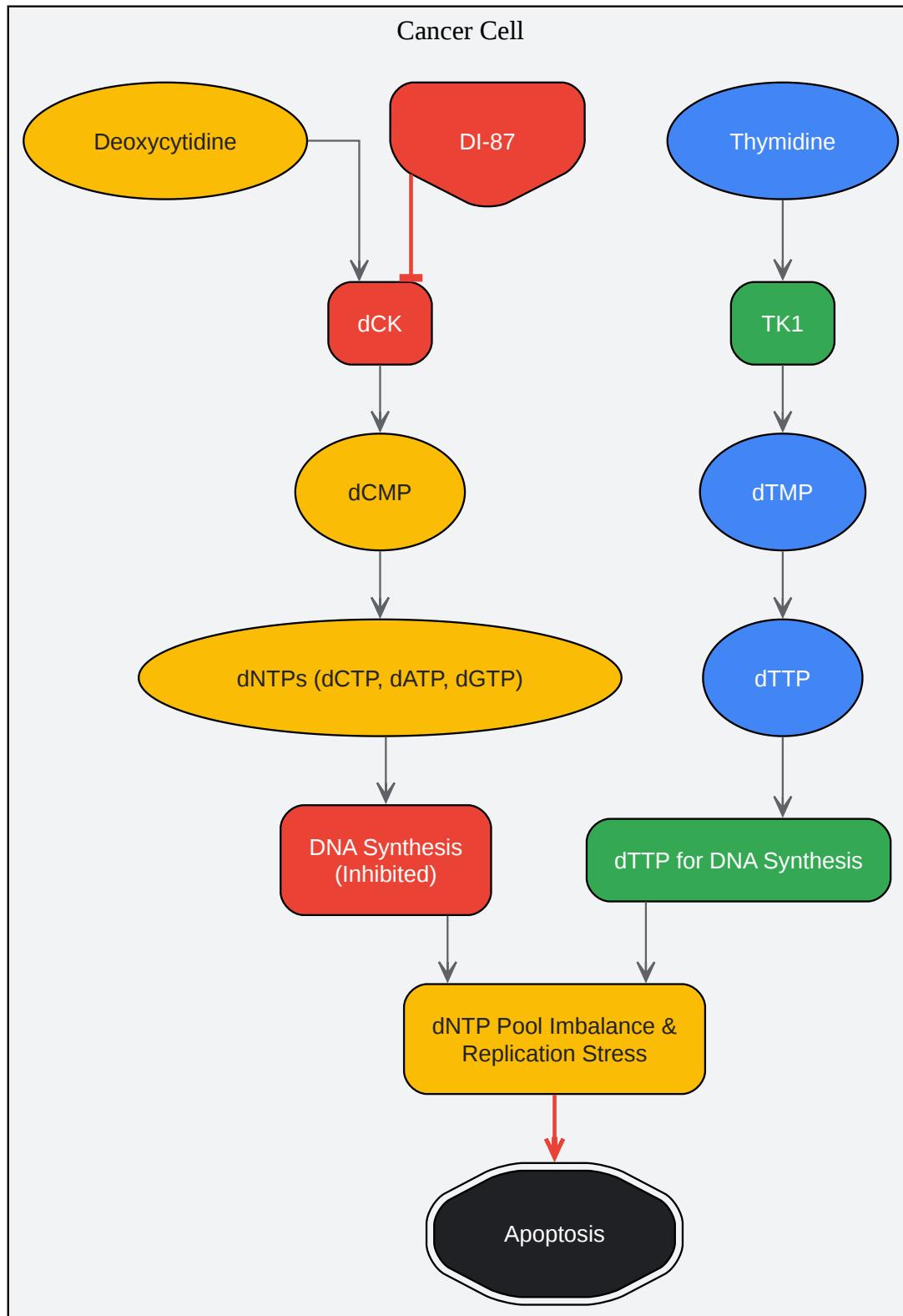
Introduction

This document provides detailed application notes and protocols for the combination therapy of **DI-87**, a selective deoxycytidine kinase (dCK) inhibitor, and thymidine. This combination therapy represents a promising strategy for the treatment of certain cancers, particularly those dependent on the nucleotide salvage pathway for DNA synthesis. **DI-87** inhibits dCK, a key enzyme in the salvage pathway, while exogenous thymidine is utilized by the salvage pathway to produce dTTP, creating a synthetic lethal environment in cancer cells with a dependency on this pathway. These notes offer insights into the underlying signaling pathways, experimental workflows, and quantitative data from preclinical studies, along with detailed protocols for key experimental assays.

Signaling Pathway

The combination of **DI-87** and thymidine exploits the reliance of some cancer cells on the nucleotide salvage pathway for DNA replication. **DI-87** selectively inhibits deoxycytidine kinase (dCK), a critical enzyme that phosphorylates deoxycytidine, deoxyadenosine, and deoxyguanosine. This inhibition disrupts the production of corresponding deoxynucleoside triphosphates (dNTPs). The addition of exogenous thymidine allows for the continued synthesis of deoxythymidine triphosphate (dTTP) through the salvage pathway, while the synthesis of other dNTPs remains inhibited. This imbalance in the dNTP pool leads to DNA replication

stress and ultimately induces apoptosis in cancer cells that are dependent on the salvage pathway.

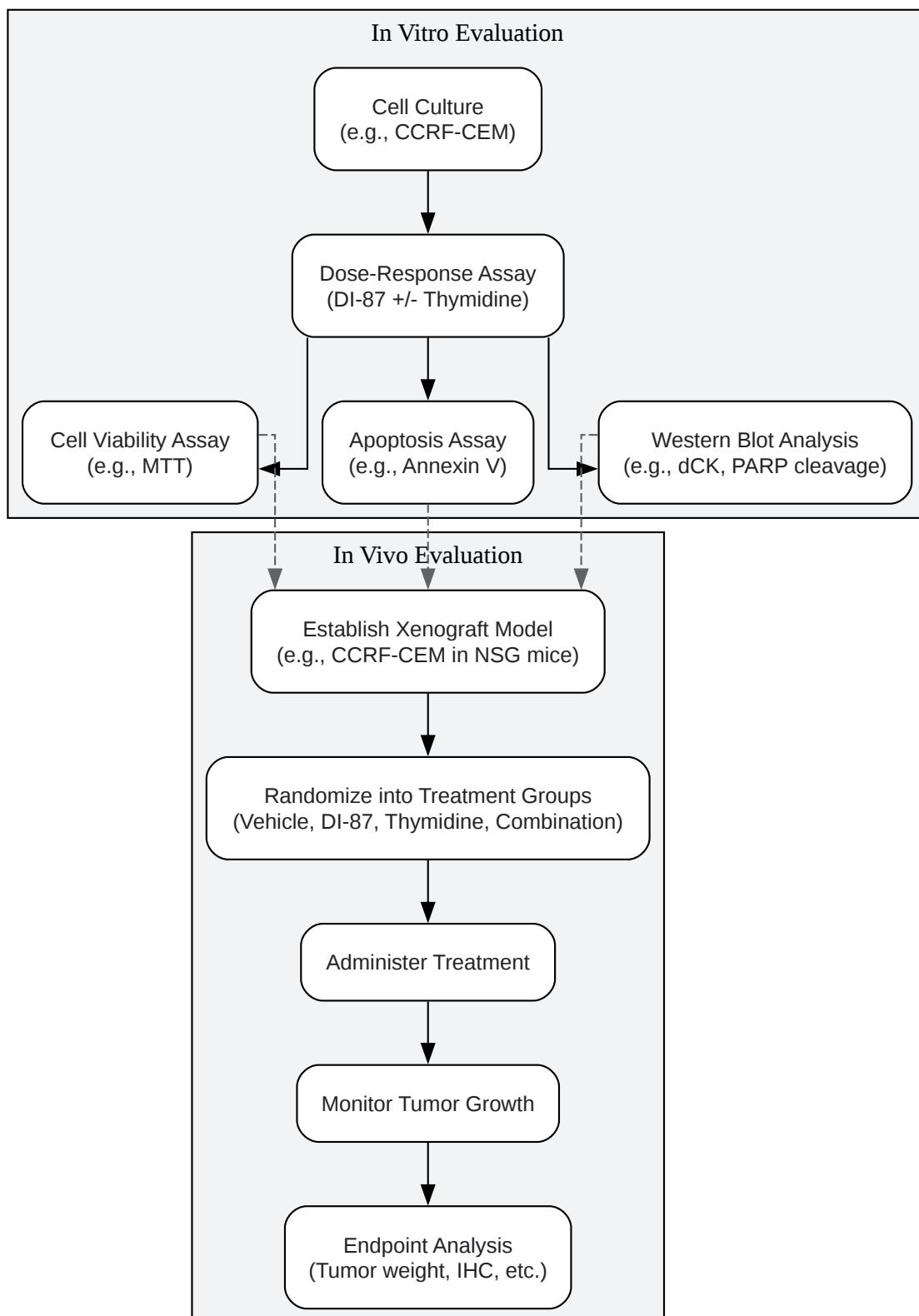


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Caption: Signaling pathway of **DI-87** and thymidine combination therapy.

Experimental Workflow

A typical preclinical evaluation of **DI-87** and thymidine combination therapy involves a series of in vitro and in vivo experiments to assess efficacy and mechanism of action. The workflow begins with in vitro assays on a relevant cancer cell line, such as CCRF-CEM (a human T-cell acute lymphoblastic leukemia line), to determine the optimal concentrations and assess the effects on cell viability and apoptosis. Promising in vitro results are then translated to an in vivo setting using a xenograft mouse model.

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Caption: Preclinical experimental workflow for **DI-87** and thymidine therapy.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of **DI-87**.

Table 1: In Vitro Activity of **DI-87**

| Parameter | Cell Line | Value | Reference |
|-------------------------------|----------------|---------|-----------|
| EC50 (dCK inhibition) | CCRF-CEM | 10.2 nM | [1][2][3] |
| IC50 (dCK activity) | CCRF-CEM T-ALL | 3.15 nM | [2][4] |
| (S)-DI-87 IC50 (dCK activity) | CCRF-CEM T-ALL | 468 nM | [2][4] |

Table 2: In Vivo Tumor Growth Inhibition in CCRF-CEM Xenograft Model[3][5]

| Treatment Group | DI-87 Dose (oral) | Thymidine Dose (IP) | Mean Tumor Volume (Day 18, mm ³) (Approximate) |
|-------------------|-------------------|---------------------|--|
| Control (Vehicle) | - | - | ~1200 |
| Thymidine alone | - | 2 g/kg, BID | ~1100 |
| DI-87 + Thymidine | 10 mg/kg, QD | 2 g/kg, BID | ~600 |
| DI-87 + Thymidine | 25 mg/kg, BID | 2 g/kg, BID | ~200 |

Note: Tumor volume data is estimated from graphical representations in the cited literature and should be considered approximate.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of **DI-87** and thymidine on the viability of suspension cancer cells like CCRF-CEM.

Materials:

- CCRF-CEM cells
- RPMI-1640 medium with 10% FBS
- **DI-87** (stock solution in DMSO)
- Thymidine (stock solution in sterile water or PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well microtiter plates
- Microplate reader

Procedure:

- Seed CCRF-CEM cells in a 96-well plate at a density of 5×10^4 cells/well in 100 μL of culture medium.
- Prepare serial dilutions of **DI-87** with and without a fixed concentration of thymidine (e.g., 100 μM). Add 100 μL of the drug solutions to the respective wells. Include wells with untreated cells as a control.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Centrifuge the plate at 1000 $\times g$ for 5 minutes and carefully aspirate the supernatant.
- Add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis in CCRF-CEM cells treated with **DI-87** and thymidine using flow cytometry.

Materials:

- CCRF-CEM cells
- **DI-87** and Thymidine
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Treat CCRF-CEM cells with the desired concentrations of **DI-87** and thymidine for 48 hours.
- Harvest the cells by centrifugation at 300 x g for 5 minutes.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
- Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Western Blot Analysis

This protocol is to detect changes in the expression or activation of proteins involved in the nucleotide salvage pathway and apoptosis, such as dCK and cleaved PARP.

Materials:

- Treated and untreated CCRF-CEM cells
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-dCK, anti-cleaved PARP, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Lyse the treated and untreated cells in RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature 20-30 μ g of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β -actin can be used as a loading control.[\[10\]](#)[\[11\]](#)[\[12\]](#)

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a CCRF-CEM xenograft model in NSG mice and the administration of the combination therapy.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- CCRF-CEM cells
- NOD scid gamma (NSG) mice (6-8 weeks old)
- Matrigel
- **DI-87** (for oral gavage)
- Thymidine (for intraperitoneal injection)
- Calipers for tumor measurement

Procedure:

- Harvest CCRF-CEM cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2×10^7 cells/mL.
- Inject 100 μ L of the cell suspension (2×10^6 cells) subcutaneously into the flank of each NSG mouse.
- Monitor the mice for tumor growth. Once the tumors reach a volume of approximately 100-200 mm^3 , randomize the mice into treatment groups.

- Prepare **DI-87** for oral gavage in a suitable vehicle. Prepare thymidine in saline for intraperitoneal (IP) injection.
- Administer **DI-87** orally and thymidine via IP injection according to the desired dosing schedule (e.g., **DI-87** at 25 mg/kg BID and thymidine at 2 g/kg BID).[3]
- Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.

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